Nonanoyl chloride

Capsaicin analogue pharmacology TRPV1 agonism Structure‑activity relationship

Nonanoyl chloride (pelargonyl chloride, CAS 764-85-2) is a nine‑carbon, straight‑chain aliphatic acyl chloride with the molecular formula C₉H₁₇ClO and a molecular weight of 176.68 g·mol⁻¹. At ambient temperature it appears as a colourless to light‑yellow, moisture‑sensitive liquid with a boiling point of 215 °C (at 760 mmHg) and a density of 0.94–0.98 g·cm⁻³.

Molecular Formula C9H17ClO
Molecular Weight 176.68 g/mol
CAS No. 764-85-2
Cat. No. B041932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonanoyl chloride
CAS764-85-2
SynonymsNSC 9829;  Nonanoic Acid Chloride;  Pelargonic Acid Chloride;  Pelargonoyl Chloride;  Pelargonyl Chloride;  n-Nonanoyl Chloride
Molecular FormulaC9H17ClO
Molecular Weight176.68 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)Cl
InChIInChI=1S/C9H17ClO/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3
InChIKeyNTQYXUJLILNTFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Nonanoyl Chloride (CAS 764-85-2): A C9 Acyl Chloride Intermediate for Targeted Organic Synthesis


Nonanoyl chloride (pelargonyl chloride, CAS 764-85-2) is a nine‑carbon, straight‑chain aliphatic acyl chloride with the molecular formula C₉H₁₇ClO and a molecular weight of 176.68 g·mol⁻¹ [1]. At ambient temperature it appears as a colourless to light‑yellow, moisture‑sensitive liquid with a boiling point of 215 °C (at 760 mmHg) and a density of 0.94–0.98 g·cm⁻³ [1]. The electrophilic carbonyl centre makes it a reactive building block for nucleophilic acyl substitution, enabling the preparation of amides, esters and thioesters that find use in pharmaceuticals, surfactants and flavour‑and‑fragrance intermediates .

Chain length

Straight‑chain C9 acyl chloride for precise nucleophilic acylation

Target class

Key building block for TRPV1 ligand and capsaicinoid research

Purity

Specified assay purity supports stoichiometric coupling with reduced impurity load

Why Substituting Nonanoyl Chloride with a Different Acyl Chloride Compromises Performance and Compliance


Despite sharing a common electrophilic functional group, straight‑chain alkanoyl chlorides differ substantially in the physicochemical and pharmacological properties of their downstream derivatives. In capsaicin‑analogue analgesic research, maximum antinociceptive and hypothermic activity is obtained exclusively with an unbranched C8–C9 acyl chain; shortening the chain to C6–C7 or lengthening it to C10 + causes a progressive, marked loss of potency [1]. Similarly, the pungency of vanillylamides prepared from nonanoyl chloride is roughly double that of analogous branched octanoyl derivatives, demonstrating that even subtle chain‑length or branching variations critically alter bioactivity [2]. These structure‑activity relationships mean that choosing a generic “in‑class” acyl chloride—such as octanoyl or decanoyl chloride—without matching the specific chain length will produce a derivative with sub‑optimal biological activity, insufficient irritant intensity, or unfavourable physical properties.

Activity

Maximal antinociceptive response reported at C8–C9 chain length

Shorter (C6–C7) or longer (C10+) chains may yield lower activity; rank‑order shift possible

Pungency

Linear C9 chain supports high pungency in vanillylamide irritant studies

Branched octanoyl derivatives may show reduced irritant intensity; activity profile can differ

Purity

Higher specified purity (96%) reduces unknown reactive impurities

Technical‑grade decanoyl chloride (90%) introduces higher impurity load, which may complicate sensitive syntheses

Quantitative Differentiation of Nonanoyl Chloride Relative to Its Closest Acyl‑Chloride Analogs


C9 Acyl Chain Delivers Maximal Antinociceptive and Hypothermic Activity in Capsaicin‑Analog Series

In a systematic study of straight‑chain capsaicin analogues with unbranched alkyl side chains of varying length (C6–C12), the maximum antinociceptive and hypothermic response was observed exclusively for acyl chains containing 8 or 9 carbon atoms. Both shorter (C6–C7) and longer (C10+) chains gave quantitatively weaker effects [1]. This identifies the C9 nonanoyl chain as a critical determinant of biological potency.

C9 chain maximal antinociceptive activity
Head‑to‑head
Ranked highest within C6–C12 straight‑chain series
Supports TRPV1 agonist SAR context
Rat hot‑plate model; exact ED50 not reported in accessible abstract
Capsaicin analogue pharmacology TRPV1 agonism Structure‑activity relationship

Nonanoyl‑Derived Vanillylamide Exhibits 2‑Fold Higher Skin Irritation Potency than a Branched Octanoyl Analogue

Vanillyl n‑nonanoylamide (nonivamide), prepared directly from nonanoyl chloride, was compared with vanillyl 3,7‑dimethyloctanoylamide in a human panel test. The linear C9 nonanoyl derivative elicited approximately twice the skin‑irritating action of the branched C10 octanoyl homologue [1]. This establishes that chain linearity and length around C9 are optimal for high pungency.

2‑fold higher pungency vs branched octanoyl
Head‑to‑head
Nonanoyl vanillylamide: 1.0× reference irritant action
Branched octanoyl analogue: ~0.5× irritant action
Supports irritant screening context
Human sensory panel; topical application
Capsaicinoid pungency Skin‑irritation assay Nonivamide synthesis

Higher Specified Purity of Nonanoyl Chloride (96 %) Versus Technical‑Grade Decanoyl Chloride (90 %) from the Same Commercial Source

Sigma‑Aldrich lists nonanoyl chloride (Product No. 156833) with an assay of 96 % , while decanoyl chloride (Product No. 387576) is offered as a technical‑grade material with a minimum purity of 90 % . The 6‑percentage‑point purity advantage reduces the load of potentially reactive impurities when the acyl chloride is used in stoichiometric or near‑stoichiometric amidation/esterification steps.

Purity advantage over decanoyl chloride
Supplier spec
96% (nonanoyl) vs 90% (decanoyl, technical grade)
Supports higher‑purity procurement
Analytical method not detailed
Acyl chloride purity Reagent procurement Pharmaceutical‑intermediate quality

Boiling Point of Nonanoyl Chloride (215 °C) Provides a Distinct Fractionation Window Between Octanoyl (195 °C) and Decanoyl (232 °C) Chlorides

The atmospheric boiling point of nonanoyl chloride is 215 °C [1], sitting almost equidistant between octanoyl chloride (195 °C ) and decanoyl chloride (232 °C ). This 20‑37 °C gap on either side means that in a ternary mixture of C8–C10 acyl chlorides, nonanoyl chloride can be isolated by fractional distillation with a temperature cut that avoids significant overlap with its immediate neighbours.

Boiling point separation from C8 and C10
Class‑level
Nonanoyl: 215 °C | Octanoyl: 195 °C | Decanoyl: 232 °C
Supports fractional distillation feasibility
Atmospheric pressure; data from CAS Common Chemistry and suppliers
Fractional distillation Acyl chloride physical properties Process‑scale purification

Nonanoyl Chloride Synthesis from Nonanoic Acid Proceeds in 96–99 % Yield, Broadening Cost‑Effective Access to High‑Purity Product

The reaction of nonanoic acid with thionyl chloride delivers nonanoyl chloride in yields of 96 % (with SOCl₂ ) to 99 % (with oxalyl chloride ). While analogous syntheses of octanoyl and decanoyl chlorides also proceed in high yields, the 96–99 % range for the C9 compound ensures that the cost‑per‑mole of isolated product is highly competitive when large‑quantity procurement is planned.

Synthesis yield 96–99%
Data to verify
96–99% isolated yield
Supports cost‑effective scale‑up review
Nonanoic acid + SOCl₂ or oxalyl chloride; batch data
Acyl chloride synthesis Thionyl chloride route Process yield

Procurement‑Guiding Application Scenarios for Nonanoyl Chloride (CAS 764-85-2)


Synthesis of Nonivamide (PAVA) for Maximum Pungency in Personal‑Defence Sprays

Nonivamide (pelargonic acid vanillylamide, PAVA) is the most widely used synthetic capsaicinoid in law‑enforcement and personal‑defence sprays. The C9 nonanoyl chain directly provided by nonanoyl chloride confers approximately twice the skin‑irritation intensity of branched octanoyl derivatives [1]. Procuring nonanoyl chloride ensures the final product achieves the high pungency required for effective irritant performance, whereas substitution with octanoyl or decanoyl chloride would yield a less potent formulation.

TRPV1‑Targeted Analgesic Lead Optimisation

Structure‑activity relationship studies on capsaicin analogues demonstrate that a C8–C9 unbranched acyl chain delivers the maximal antinociceptive and hypothermic response [2]. Med‑chem teams developing TRPV1 agonist leads should therefore standardise on nonanoyl chloride as the acylating reagent to occupy the optimal chain‑length window, reducing the number of inactive or sub‑optimal candidates that would arise from shorter or longer homologues.

Fractional Distillation Purification in Mixed Acyl‑Chloride Streams

When a process generates a mixture of C8, C9 and C10 acyl chlorides, the atmospheric boiling point of nonanoyl chloride (215 °C) sits midway between octanoyl chloride (195 °C) and decanoyl chloride (232 °C) [3]. This 20–37 °C separation window allows isolation of high‑purity C9 product by conventional fractional distillation, minimising the need for more expensive chromatographic or membrane‑based separations.

Pharmaceutical‑Intermediate Synthesis Requiring High In‑Process Purity

For cGMP or high‑potency API intermediate steps, the 96 % assay specification of commercially available nonanoyl chloride (Sigma‑Aldrich) offers a 6‑percentage‑point purity advantage over technical‑grade decanoyl chloride (90 %) . This reduces the impurity burden entering the synthetic sequence, streamlines downstream purification and strengthens the quality‑by‑design dossier when nonanoyl chloride is the planned building block.

Application
Selection Property
Validation Focus
Nonivamide synthesis for irritant research
Straight‑chain C9 acyl chloride
Pungency intensity review
TRPV1 agonist SAR studies
Unbranched C8–C9 chain length
Antinociceptive activity ranking context
Process purification of mixed acyl chlorides
Intermediate boiling point (215 °C)
Fractionation window feasibility
High‑purity pharmaceutical intermediate research
Higher specified purity (96%)
Impurity burden and QC review

Technical Documentation Hub

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25 linked technical documents
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